N-(2,2-Dimethoxyethyl)-N-ethyl-N'-(5-hexyl-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
N-(2,2-Dimethoxyethyl)-N-ethyl-N’-(5-hexyl-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a thiadiazole ring and a urea moiety, suggests potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethoxyethyl)-N-ethyl-N’-(5-hexyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of appropriate starting materials under controlled conditions. A common synthetic route might include:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving hydrazine derivatives and carbon disulfide.
Introduction of the Urea Moiety: The urea group can be introduced by reacting the thiadiazole intermediate with isocyanates or carbamates.
Alkylation: The final step involves the alkylation of the intermediate with 2,2-dimethoxyethyl and ethyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar routes but optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dimethoxyethyl)-N-ethyl-N’-(5-hexyl-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to simpler forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a bioactive compound in studies of enzyme inhibition or receptor binding.
Medicine: Possible applications in drug development, particularly for its potential antimicrobial or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethoxyethyl)-N-ethyl-N’-(5-hexyl-1,3,4-thiadiazol-2-yl)urea would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-Dimethoxyethyl)-N-ethyl-N’-(5-methyl-1,3,4-thiadiazol-2-yl)urea
- N-(2,2-Dimethoxyethyl)-N-ethyl-N’-(5-ethyl-1,3,4-thiadiazol-2-yl)urea
Uniqueness
The unique combination of the thiadiazole ring and the urea moiety, along with the specific alkyl groups, might confer distinct chemical and biological properties to N-(2,2-Dimethoxyethyl)-N-ethyl-N’-(5-hexyl-1,3,4-thiadiazol-2-yl)urea, differentiating it from similar compounds.
Properties
CAS No. |
62773-82-4 |
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Molecular Formula |
C15H28N4O3S |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
1-(2,2-dimethoxyethyl)-1-ethyl-3-(5-hexyl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C15H28N4O3S/c1-5-7-8-9-10-12-17-18-14(23-12)16-15(20)19(6-2)11-13(21-3)22-4/h13H,5-11H2,1-4H3,(H,16,18,20) |
InChI Key |
DXUGDHJJNFEZMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=NN=C(S1)NC(=O)N(CC)CC(OC)OC |
Origin of Product |
United States |
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